

Technical Guide: Physicochemical Properties of Diethyl 2-(dimethylaminomethylidene)propanedioate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Diethyl dimethylaminomethylidenemalonate
Cat. No.:	B101224

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(dimethylaminomethylidene)propanedioate is a substituted diethyl malonate derivative. Compounds within this class are recognized for their utility as versatile intermediates in organic synthesis. The presence of the enamine functional group, conjugated with two ester moieties, imparts unique reactivity, making it a valuable building block for the synthesis of various heterocyclic compounds and molecules with potential biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential applications of Diethyl 2-(dimethylaminomethylidene)propanedioate.

Physicochemical Properties

Quantitative data for Diethyl 2-(dimethylaminomethylidene)propanedioate is not extensively reported in publicly available literature. The following table summarizes its fundamental properties. Where experimental data for the target compound is unavailable, information for the closely related compound, diethyl malonate, is provided for comparative purposes and to offer an estimated profile.

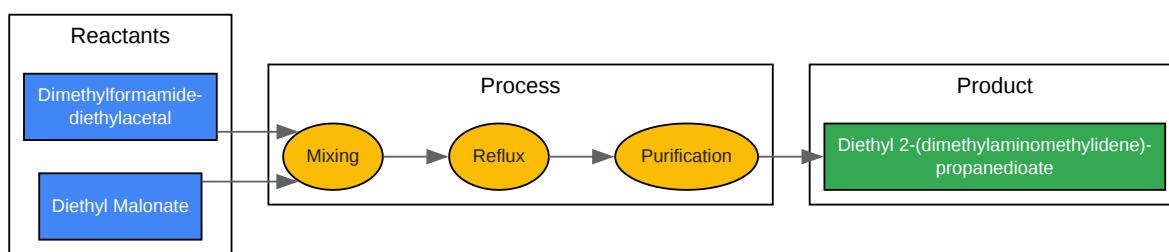
Property	Value	Source
IUPAC Name	diethyl 2-[(dimethylamino)methylene]propanedioate	--INVALID-LINK--
CAS Number	18856-68-3	--INVALID-LINK--
Molecular Formula	C ₁₀ H ₁₇ NO ₄	--INVALID-LINK--
Molecular Weight	215.25 g/mol	--INVALID-LINK--
Physical State	Not Reported (Likely a liquid or low-melting solid)	N/A
Melting Point	Not Reported (Diethyl malonate: -50 °C)	N/A
Boiling Point	Not Reported (Diethyl malonate: 199.3 °C at 760 mmHg)	N/A
Density	Not Reported (Diethyl malonate: 1.055 g/cm ³ at 20 °C)	N/A
Solubility	Not Reported (Likely soluble in common organic solvents)	N/A

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of Diethyl 2-(dimethylaminomethylidene)propanedioate is not readily available in the reviewed literature, a general and effective method for the synthesis of analogous enaminones involves the reaction of an amine with an activated malonate derivative.

Experimental Protocol: General Synthesis of Diethyl 2-((amino)methylene)malonates

This protocol is adapted from methodologies used for structurally similar compounds and represents a likely effective route.


Reaction:

A primary or secondary amine is reacted with diethyl ethoxymethylenemalonate (DEEM) or dimethylformamide-diethylacetal (DMF-DEA). The use of DMF-DEA is particularly relevant for the synthesis of Diethyl 2-(dimethylaminomethylidene)propanedioate.

Procedure using Dimethylformamide-diethylacetal (DMF-DEA):

- To a solution of diethyl malonate (1.0 equivalent) in an appropriate aprotic solvent (e.g., toluene, THF, or acetonitrile), add dimethylformamide-diethylacetal (1.0-1.2 equivalents).
- The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting materials.
- Upon completion, the solvent and volatile byproducts are removed under reduced pressure.
- The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the desired Diethyl 2-(dimethylaminomethylidene)propanedioate.

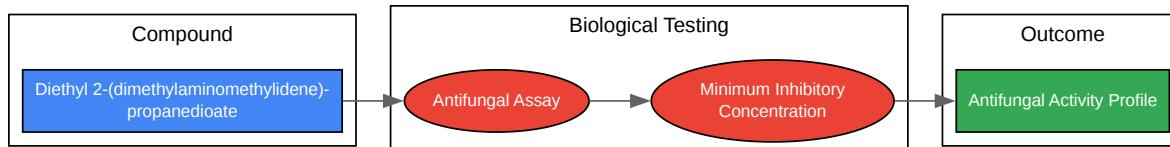
Visualization of the Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for Diethyl 2-(dimethylaminomethylidene)propanedioate.

Spectroscopic Characterization

Detailed experimental spectra for Diethyl 2-(dimethylaminomethylidene)propanedioate are not available. However, based on its structure and data from analogous compounds, the expected spectral characteristics are outlined below.


- ^1H NMR Spectroscopy: The spectrum is expected to show signals corresponding to the two ethyl groups (a quartet and a triplet), a singlet for the vinylic proton, and singlets for the two methyl groups of the dimethylamino moiety. The chemical shifts will be influenced by the electron-donating nitrogen and electron-withdrawing ester groups.
- ^{13}C NMR Spectroscopy: The spectrum should display signals for the carbonyl carbons of the ester groups, the carbons of the double bond, the carbons of the ethyl groups, and the carbons of the dimethylamino group.
- Infrared (IR) Spectroscopy: A gas-phase IR spectrum for this compound is available from the NIST Chemistry WebBook. Key expected absorptions include strong C=O stretching vibrations for the ester groups, C=C stretching for the double bond, and C-N stretching vibrations.
- Mass Spectrometry: The NIST Chemistry WebBook also provides the mass spectrum (electron ionization) for this compound, which can be used for its identification.

Biological Activity

While there is no specific report on the biological activity of Diethyl 2-(dimethylaminomethylidene)propanedioate, the broader class of enaminones and related diethyl malonate derivatives has been investigated for various biological activities.

Notably, a study on Diethyl 2-((arylamino)methylene)malonates, which are structurally similar, has demonstrated their potential as antifungal agents against *Fusarium oxysporum*. This suggests that Diethyl 2-(dimethylaminomethylidene)propanedioate may also possess antifungal properties and could be a candidate for further investigation in this area.

Visualization of Potential Biological Investigation Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for investigating the potential antifungal activity.

Conclusion

Diethyl 2-(dimethylaminomethylidene)propanedioate is a potentially valuable synthetic intermediate. While its physicochemical properties are not yet fully characterized in the public domain, established synthetic routes for analogous compounds provide a clear path for its preparation. The reported antifungal activity of structurally related molecules suggests a promising avenue for future research into the biological applications of this compound, particularly in the development of novel antifungal agents. Further experimental work is required to fully elucidate its properties and potential.

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Diethyl 2-(dimethylaminomethylidene)propanedioate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101224#physicochemical-properties-of-diethyl-2-dimethylaminomethylidene-propanedioate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com